3,5-Dichloro-2-(methylthio)pyrazine
Overview
Description
Scientific Research Applications
Synthesis of Nucleosides and Antiviral Agents
Research has explored the synthesis of novel pyrazine C-nucleosides using 3,5-Dichloro-2-(methylthio)pyrazine as an intermediate. These compounds have been evaluated for their antiviral activities. For instance, a study developed an electrophilic esterification process to create versatile intermediates, which were then tested for activity against herpes viruses, showcasing the potential of these compounds in antiviral research (Walker et al., 1998).
Heterocyclic Chemistry and Synthesis of Pyrazine Derivatives
Another aspect of research focuses on the dimetalation of pyrazines and the synthesis of multisubstituted pyrazine C-nucleosides. This work demonstrates a method to introduce different functional groups to the pyrazine ring, enabling the synthesis of complex molecules for further biological evaluation or as part of material science applications (Liu et al., 2001).
Antimicrobial and Antifungal Applications
Compounds derived from this compound have been investigated for their antimicrobial and antifungal properties. For example, certain pyrazolo[1,5-a]pyrimidine derivatives, synthesized using this compound as a precursor, exhibited significant antibacterial and antifungal activities, suggesting their potential as therapeutic agents (Al-Adiwish et al., 2017).
Electrochromic Materials
In the realm of material science, this compound derivatives have been utilized in the synthesis of electrochromic materials. These materials exhibit promising applications in smart windows, displays, and low-energy consumption devices, indicating the versatility of this compound in the development of novel functional materials (Zhao et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
3,5-dichloro-2-methylsulfanylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2S/c1-10-5-4(7)9-3(6)2-8-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLRMONOENCBFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285133 | |
Record name | Pyrazine, 3,5-dichloro-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301285133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523571-95-0 | |
Record name | Pyrazine, 3,5-dichloro-2-(methylthio)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523571-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazine, 3,5-dichloro-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301285133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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